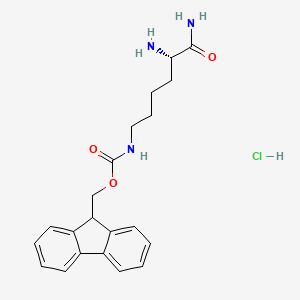

H-L-Lys(Fmoc)-NH2*HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDQEBLOOAONQK-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Protected Amino Acid Derivatives in Modern Chemical Synthesis

The synthesis of peptides and proteins, fundamental molecules of life, is a cornerstone of biochemical and medicinal research. However, the stepwise assembly of amino acids into a defined sequence is fraught with challenges due to the multiple reactive groups present on each amino acid. Protected amino acid derivatives are the elegant solution to this problem. iris-biotech.de By temporarily masking certain functional groups, these derivatives allow chemists to control the reaction, ensuring that peptide bonds form only at the desired locations. iris-biotech.de This prevents unwanted side reactions and the formation of complex, inseparable mixtures. iris-biotech.de

The use of protecting groups enables the production of synthetic peptides with modified amino acids, leading to enhanced stability, specificity, or therapeutic activity. amerigoscientific.com This capability is crucial for a wide range of applications, from drug development to the creation of novel biomaterials. amerigoscientific.com

The Historical Development and Evolution of Fmoc Based Peptide Chemistry

The journey of peptide synthesis has been marked by continuous innovation. Early methods, known as solution-phase synthesis, were laborious and time-consuming. A significant breakthrough came in the 1960s with the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield, a discovery that earned him the Nobel Prize. peptide.compeptide.com SPPS involves anchoring the first amino acid to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.compeptide.com

Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used in SPPS. nih.gov However, the harsh acidic conditions required for its removal limited its application for more sensitive peptides. In 1970, the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han revolutionized the field. peptide.compeptide.comnih.gov The Fmoc group offered a milder, orthogonal protection strategy, as it could be removed under basic conditions, while acid-labile groups could be used for side-chain protection. nih.govorganic-chemistry.org This orthogonality is a key principle in modern peptide synthesis, allowing for the selective deprotection of different functional groups. peptide.com

By the mid-1990s, Fmoc-based chemistry had become the dominant method in peptide synthesis laboratories, a testament to its efficiency and versatility. nih.gov The development of various resins and linkers, such as the Rink and Sieber resins for preparing peptide amides, further expanded the utility of the Fmoc strategy. peptide.com

The Position of H L Lys Fmoc Nh2*hcl Within the Landscape of Protected Lysine Derivatives and Peptide Amides

Lysine (B10760008), with its two amino groups (the α-amino group and the ε-amino group in the side chain), presents a particular challenge in peptide synthesis. To selectively incorporate lysine into a growing peptide chain, one of its amino groups must be protected. H-L-Lys(Fmoc)-NH2*HCl is a derivative where the ε-amino group is protected by the Fmoc group. smolecule.com This leaves the α-amino group free to participate in peptide bond formation.

The "H" in its name indicates a free α-amino group, "L" denotes the natural stereoisomer of lysine, "Lys" is the three-letter code for lysine, "(Fmoc)" signifies the fluorenylmethyloxycarbonyl protecting group on the side chain, and "NH2*HCl" indicates that the C-terminus is an amide and the compound is in the form of a hydrochloride salt. smolecule.com The amide at the C-terminus is a common feature in many biologically active peptides. The hydrochloride salt form enhances the compound's stability and solubility. smolecule.com

Within the broader family of protected lysine derivatives, this compound is specifically designed for the introduction of a C-terminal lysine amide or for the extension of a peptide chain from the lysine side chain. Other lysine derivatives may have different protecting groups on the α-amino or ε-amino groups (such as Boc, Z, or Alloc) or a protected C-terminal carboxyl group (e.g., as a tert-butyl ester), each serving a specific purpose in a complex synthetic strategy. iris-biotech.de

An Overview of Key Research Trajectories and Applications for H L Lys Fmoc Nh2*hcl

Fundamental Principles of Fluorenylmethoxycarbonyl (Fmoc) Protection in α-Amino Acid Chemistry

The Fluorenylmethoxycarbonyl (Fmoc) group is a paramount protecting group for the α-amino function of amino acids in modern peptide synthesis, particularly in the widely adopted Fmoc/tBu strategy. iris-biotech.deiris-biotech.de Its popularity stems from its unique cleavage condition, which provides orthogonality with many common side-chain protecting groups. nih.gov

The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. total-synthesis.comwikipedia.org Fmoc-OSu is generally preferred as it minimizes the formation of undesired side products. total-synthesis.com

The key feature of the Fmoc group is its lability to bases. wikipedia.org The deprotection mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction. It is initiated by the abstraction of the relatively acidic proton on the fluorenyl ring's C9 position by a base, typically a secondary amine like piperidine (B6355638) (usually a 20% solution in a solvent like N,N-dimethylformamide, DMF). total-synthesis.comembrapa.br This abstraction forms a stabilized fluorenyl anion. total-synthesis.com Subsequently, a β-elimination occurs, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The DBF molecule is then scavenged by the piperidine to form a stable adduct, which prevents DBF from reacting with the newly liberated free amine of the peptide chain. wikipedia.orggenscript.comchempep.com This deprotection step is crucial and is repeated at each cycle of peptide chain elongation in SPPS. embrapa.br The entire process is mild and highly efficient, leaving acid-labile side-chain protecting groups, such as tert-butyl (tBu), completely intact. altabioscience.com

Orthogonal Protecting Group Strategies for the ε-Amino Group of Lysine

To synthesize complex peptides with branches, labels, or cyclizations involving the lysine side chain, the ε-amino group must be masked with a protecting group that can be removed selectively without disturbing the Nα-Fmoc group or other side-chain protecting groups. This principle is known as an orthogonal protection strategy. iris-biotech.deorganic-chemistry.org Several classes of protecting groups have been developed for the lysine side chain, each with unique cleavage conditions compatible with the overarching Fmoc-SPPS framework.

tert-Butyloxycarbonyl (Boc) Protection and its Compatibility with Fmoc-SPPS

The most common strategy for protecting the ε-amino group of lysine in standard Fmoc-SPPS is the use of the tert-Butyloxycarbonyl (Boc) group, yielding Fmoc-L-Lys(Boc)-OH. openaccesspub.org The Boc group is stable under the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF). americanpeptidesociety.org This stability is fundamental to the orthogonality of the Fmoc/tBu strategy. iris-biotech.de

The Boc group is, however, labile to strong acids. It is typically removed during the final step of the synthesis when the completed peptide is cleaved from the solid-phase resin. This is accomplished using a strong acid cocktail, most commonly containing 95% trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com The use of Boc protection on the lysine side chain is therefore not intended for on-resin, site-specific modification but rather to keep the ε-amino group inert throughout the chain assembly process. The stark difference in cleavage conditions—base for Fmoc and strong acid for Boc—is a classic example of an orthogonal system. organic-chemistry.orgamericanpeptidesociety.org

Hydrazine-Cleavable Protecting Groups (e.g., ivDde, Dde) in Orthogonal Strategies

A different orthogonal approach utilizes protecting groups that are stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the sterically more demanding 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups fulfill this role. iris-biotech.desigmaaldrich.com

These groups are completely stable to piperidine and TFA but can be selectively cleaved by treatment with a 2% solution of hydrazine (B178648) in DMF. sigmaaldrich.com This provides a powerful tool for orthogonal deprotection. biotage.com The ivDde group is generally preferred over Dde because it is more stable and less prone to a side reaction known as "scrambling," where the protecting group can migrate to another free amine during synthesis. iris-biotech.deresearchgate.net The use of Fmoc-Lys(ivDde)-OH allows for the assembly of a full peptide chain, followed by the specific deprotection of the lysine side chain with hydrazine to enable further modification. kohan.com.tw

Allyloxycarbonyl (Alloc) and Allyl-Based Protecting Groups for Orthogonal Cleavage

A third dimension of orthogonality is provided by the allyloxycarbonyl (Alloc) group. The Alloc group is stable to both the basic conditions used for Fmoc deprotection and the acidic conditions used for Boc and Mtt removal. ug.edu.plub.edu

The Alloc group is uniquely removed via palladium(0)-catalyzed allyl transfer. sigmaaldrich.com This reaction is typically performed using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a scavenger molecule that accepts the allyl group. nih.govuniurb.it This highly specific cleavage method makes Fmoc-L-Lys(Alloc)-OH an invaluable tool for synthesizing highly complex peptides where multiple, distinct, and selective deprotection steps are required on the solid support. issuu.comkohan.com.tw

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., 95% TFA) | Fmoc, Alloc, ivDde/Dde |

| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM) | Fmoc, Boc, Alloc, ivDde/Dde |

| 4-Methoxytrityl | Mmt | Extremely mild acid (e.g., Acetic Acid/TFE/DCM) | Fmoc, Boc, Alloc, ivDde/Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF | Fmoc, Boc, Mtt, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Fmoc, Boc, Mtt, ivDde/Dde |

Solution-Phase Synthesis Approaches for this compound Precursors

While solid-phase synthesis is dominant, solution-phase methods are also employed, particularly for the synthesis of specialized amino acid derivatives and peptide fragments. The synthesis of a precursor to the title compound, such as Nα-Boc-Nε-Fmoc-L-lysine amide, can be achieved through established solution-phase techniques.

The general strategy involves the selective protection of the two amino groups of lysine, followed by the amidation of the carboxylic acid. For instance, one could start with commercially available Nα-Boc-L-lysine. The ε-amino group would then be protected with an Fmoc group by reacting it with Fmoc-OSu. The resulting Nα-Boc-Nε-Fmoc-L-lysine would then undergo a standard amidation reaction. This typically involves activating the carboxylic acid group using a coupling reagent (such as HATU or DIC/HOBt) and then reacting it with a source of ammonia (B1221849) to form the C-terminal amide.

Following purification, the Nα-Boc group could be selectively removed using acid (e.g., TFA or HCl in an organic solvent) to yield H-L-Lys(Fmoc)-NH2 as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which is the title compound. smolecule.com These solution-phase methods offer an alternative route for producing the building blocks required for more complex synthetic endeavors. acs.orgnii.ac.jp

Solid-Phase Synthesis (SPS) Methodologies for Lysine Amide Derivatives

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides. wikipedia.org Its application to the synthesis of lysine amide derivatives involves the careful selection of a solid support and optimized reaction conditions to ensure high yield and purity.

The creation of a C-terminal amide in SPPS requires a specific type of solid support. Unlike the standard Wang or 2-chlorotrityl chloride resins used for C-terminal carboxylic acids, resins designed for amide synthesis are functionalized with a linker that, upon cleavage, yields the desired amide functionality. sunresinlifesciences.comsigmaaldrich.comnih.gov

A widely used resin for this purpose is the Rink Amide resin . sunresinlifesciences.comsigmaaldrich.comiris-biotech.de This resin is typically a polystyrene-based support functionalized with a linker that is stable to the basic conditions used for Fmoc group removal but labile to acidic cleavage. sunresinlifesciences.compeptide.com The cleavage from the Rink Amide resin is commonly achieved using a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers to prevent side reactions. sunresinlifesciences.comsigmaaldrich.com Variations like Rink Amide AM and Rink Amide MBHA resins are also available, offering different acid sensitivities. sigmaaldrich.comsigmaaldrich.com Another option is the Sieber Amide resin, which is noted for being less sterically hindered, potentially allowing for higher loading, and is cleavable under milder acidic conditions (e.g., 1% TFA in DCM). iris-biotech.de

The functionalization of these resins involves attaching a linker that contains a protected amino group, which is deprotected to allow for the coupling of the first amino acid. For instance, the Rink Amide resin has a linker that, after cleavage, directly yields the peptide amide. sunresinlifesciences.com The loading capacity of these resins, typically in the range of 0.40 to 0.80 mmol/g, is a crucial parameter that dictates the amount of peptide that can be synthesized on a given amount of resin. sigmaaldrich.com

| Resin Type | Linker Type | Cleavage Condition | Key Features |

| Rink Amide | Acid-labile linker | High TFA concentration (e.g., 95%) sunresinlifesciences.com | Widely used for Fmoc SPPS of peptide amides. sunresinlifesciences.comsigmaaldrich.com |

| Rink Amide AM | Similar to Rink Amide | More acid-sensitive than MBHA version sigmaaldrich.com | A common alternative to standard Rink Amide. |

| Rink Amide MBHA | 4-methylbenzhydrylamine linker | Acid-labile | Used in both Boc and Fmoc chemistries. nih.gov |

| Sieber Amide | Acid-labile linker | 1% TFA in DCM iris-biotech.de | Less sterically hindered, suitable for demanding syntheses. iris-biotech.de |

The formation of the amide bond between the growing peptide chain and the incoming Fmoc-protected amino acid is a critical step in SPPS. The efficiency of this coupling reaction directly impacts the yield and purity of the final peptide. For lysine derivatives like Fmoc-L-Lys(Boc)-OH, standard coupling reagents are generally effective. p3bio.comsigmaaldrich.com

Common coupling systems include a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), combined with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. researchgate.netnih.gov Alternatively, phosphonium (B103445) or aminium/uronium salt-based reagents like (1-benzotriazoleoxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are highly efficient. researchgate.netduke.edu The choice of coupling reagent can be critical, especially for "difficult" sequences prone to aggregation or for sterically hindered couplings. nih.gov The use of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the protonated amine and facilitate the reaction. duke.edusigmaaldrich.com

| Coupling Reagent | Type | Activator/Base System | Notes |

| DIC/HOBt | Carbodiimide/Additive | DIC/HOBt | A classic and cost-effective coupling system. nih.gov |

| DIC/OxymaPure | Carbodiimide/Additive | DIC/OxymaPure | An alternative to HOBt with improved safety and efficiency. researchgate.net |

| HATU | Aminium/Uronium Salt | HATU/DIPEA or NMM | Highly efficient, but can increase the risk of racemization for certain amino acids. researchgate.netnih.gov |

| PyBOP | Phosphonium Salt | PyBOP/DIPEA | A milder alternative to HATU, often used for sensitive amino acids. sigmaaldrich.com |

Microwave-assisted SPPS is typically performed in automated synthesizers that allow for precise control of temperature and microwave power. researchgate.netresearchgate.net For example, coupling reactions that might take an hour at room temperature can often be completed in a few minutes with microwave heating. researchgate.netnih.gov Similarly, the Fmoc deprotection step can be shortened from over 15 minutes to as little as 3 minutes. nih.gov While microwave heating is generally effective, it is important to optimize conditions to avoid side reactions, such as racemization, particularly with sensitive amino acids like cysteine and histidine. nih.govnih.gov

| Synthesis Step | Conventional Time | Microwave-Assisted Time | Key Advantage |

| Amino Acid Coupling | ~60 minutes | ~5 minutes nih.gov | Drastic reduction in reaction time, improved efficiency. sigmaaldrich.com |

| Fmoc Deprotection | >15 minutes | ~3 minutes nih.gov | Faster cycle times, leading to quicker overall synthesis. nih.gov |

Selective Protecting Group Cleavage Methodologies and Conditions

The concept of orthogonal protecting groups is fundamental to SPPS, allowing for the selective removal of one type of protecting group while others remain intact. peptide.comiris-biotech.de This is crucial for the synthesis of complex peptides and for site-specific modifications.

The Fmoc group, which protects the α-amino group of the amino acid, is a base-labile protecting group. wikipedia.org It is typically removed by treatment with a secondary amine, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com

The mechanism of Fmoc deprotection involves the abstraction of the acidic proton on the fluorene (B118485) ring by the base, leading to a β-elimination reaction. peptide.com This generates dibenzofulvene, which is a reactive species that can potentially react with the newly deprotected amine. peptide.com Piperidine serves a dual role by not only cleaving the Fmoc group but also by acting as a scavenger for the dibenzofulvene byproduct, forming a stable adduct that is easily washed away. peptide.comscielo.org.mx While other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used and may be faster, piperidine is generally preferred due to its scavenging ability. peptide.com 4-methylpiperidine (B120128) has also been shown to be an effective alternative to piperidine. scielo.org.mx

The ε-amino group of the lysine side chain must be protected during SPPS to prevent branching. A variety of protecting groups are available for this purpose, each with its own specific cleavage conditions, allowing for orthogonal deprotection strategies. peptide.com

Boc (tert-butyloxycarbonyl): This is a very common acid-labile protecting group. peptide.comp3bio.com It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, typically during the final cleavage of the peptide from the resin. peptide.comp3bio.comopenaccesspub.org

Cbz (Carboxybenzyl): The Cbz group is stable under both acidic and basic conditions commonly used in Fmoc-SPPS. nih.govmasterorganicchemistry.com It is typically removed by catalytic hydrogenation (e.g., using Pd/C and H₂), which provides an orthogonal cleavage strategy to the acid-labile Boc and base-labile Fmoc groups. nih.govmasterorganicchemistry.comorganic-chemistry.org

Mtt (Monomethoxytrityl) and Mmt (Monomethoxytrityl): These are highly acid-sensitive protecting groups. sigmaaldrich.comkohan.com.tw The Mtt group can be removed with a mild solution of TFA (e.g., 1%) in a solvent like dichloromethane (B109758) (DCM), while the Mmt group is even more labile and can be removed under even milder acidic conditions. sigmaaldrich.comkohan.com.tw This allows for selective deprotection of the lysine side chain while the peptide remains attached to the resin and other acid-labile groups (like Boc) are intact. iris-biotech.de

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are stable to both the acidic and basic conditions of standard Fmoc-SPPS. sigmaaldrich.comiris-biotech.de They are specifically cleaved by treatment with a dilute solution of hydrazine (e.g., 2%) in DMF. sigmaaldrich.comkohan.com.tw This provides another layer of orthogonality, which is particularly useful for on-resin cyclization or branching of peptides. kohan.com.twiris-biotech.de The ivDde group is generally more stable than Dde and less prone to migration ("scrambling") during synthesis. iris-biotech.de

| Protecting Group | Cleavage Condition | Orthogonality |

| Boc | Strong acid (e.g., TFA) peptide.comp3bio.com | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). |

| Cbz | Catalytic Hydrogenation (H₂/Pd-C) nih.govmasterorganicchemistry.com | Orthogonal to Fmoc (base-labile) and Boc (acid-labile). |

| Mtt/Mmt | Mild acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Orthogonal to Fmoc, Boc, Cbz, Dde/ivDde. Allows for on-resin modification. |

| Dde/ivDde | Hydrazine (e.g., 2% in DMF) sigmaaldrich.com | Orthogonal to Fmoc, Boc, Cbz, Mtt/Mmt. Allows for on-resin modification. |

Stereochemical Control and Racemization Mitigation Strategies in Lysine Derivative Synthesis Research

The synthesis of peptides and their derivatives, such as this compound, demands stringent control over the stereochemistry of the constituent amino acids. The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chiral integrity of its amino acid building blocks. For lysine derivatives, maintaining the natural L-configuration is paramount. The loss of chiral purity through racemization or epimerization during synthesis can lead to diastereomeric impurities that are difficult to separate and can drastically alter or eliminate the intended biological function of the final peptide. mdpi.com This section details the mechanisms of racemization and the advanced strategies employed by researchers to mitigate this risk in the synthesis of lysine derivatives.

There are two primary mechanisms through which racemization can occur during peptide synthesis:

Oxazol-5(4H)-one Formation: This is considered the most significant pathway for racemization during peptide coupling. mdpi.com The process begins with the activation of the Nα-protected amino acid's carboxyl group. This activated intermediate can then be attacked intramolecularly by the carbonyl oxygen of the Nα-protecting group, forming a cyclic oxazolone (B7731731) intermediate. The α-proton (Hα) of this oxazolone is highly acidic and can be easily abstracted, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers. mdpi.com

Direct Hα Abstraction: A second mechanism involves the direct abstraction of the α-proton by a base. mdpi.com This is particularly relevant for amino acid residues with acidic α-protons and during steps that use strong bases, such as the deprotection of the Fmoc group with piperidine. mdpi.com The resulting carbanion (anionic amino acid) is planar, and its re-protonation can lead to racemization. mdpi.com

Several factors during the synthesis process can influence the rate of racemization. Understanding and controlling these variables is crucial for maintaining stereochemical integrity.

| Factor | Influence on Racemization |

| Activation of Carboxyl Groups | Strong activation of the carboxyl group is necessary for peptide bond formation but also promotes the formation of the problematic oxazolone intermediate. mdpi.comrsc.org |

| Bases | Tertiary bases are commonly used in amino acid activation and coupling. Strong bases can directly abstract the α-proton, leading to racemization. mdpi.com Bases are also used for Fmoc deprotection (e.g., piperidine), which can also induce epimerization. mdpi.comresearchgate.net |

| Amino Acid Structure | The inherent structure of the amino acid can influence its susceptibility to racemization. mdpi.com |

| Solvent | The polarity of the solvent can affect the stability of intermediates and the rate of racemization. mdpi.com |

| Temperature | Higher temperatures generally increase the rate of all reactions, including racemization. mdpi.com |

| Steric Factors | Steric hindrance around the chiral center can sometimes influence the rate of epimerization. mdpi.com |

This table summarizes factors that can induce epimerization during peptide synthesis, as identified in research literature. mdpi.comrsc.orgresearchgate.net

To ensure the synthesis of stereochemically pure lysine derivatives, researchers have developed and implemented a range of mitigation strategies.

Choice of Protecting Groups: The selection of appropriate protecting groups for both the α-amino and ε-amino groups of lysine is a critical first line of defense. In the target compound, the α-amino group is free, but during the synthesis of a peptide chain, it would typically be protected. The ε-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, typically removed with piperidine, a step which can promote racemization. mdpi.comiris-biotech.deissuu.com For the α-amino protection during chain elongation, Fmoc is common. For the side chain, a variety of protecting groups are available, such as the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.deissuu.compeptide.com The use of orthogonal protecting groups, like Fmoc for the backbone and Boc for the side chain, allows for selective deprotection under different conditions (base vs. acid), which is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.deissuu.compeptide.com

Advanced Coupling Reagents and Additives: The development of sophisticated coupling reagents is perhaps the most significant advancement in suppressing racemization. These reagents are designed to facilitate rapid amide bond formation while minimizing the lifetime of racemization-prone intermediates.

| Coupling Reagent/Additive Class | Examples | Mechanism of Racemization Suppression |

| Carbodiimides + Additives | DIC/DCC + HOBt, Oxyma Pure | The additive reacts with the O-acylisourea intermediate to form an activated ester that is less prone to oxazolone formation than the initial intermediate. |

| Phosphonium Salts | BOP, PyBOP, HBTU | These reagents activate the carboxylic acid to form an activated ester in situ, promoting a faster coupling reaction that outcompetes oxazolone formation. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Similar to phosphonium salts, they form highly reactive species that accelerate the coupling step. HATU is particularly effective for sterically hindered couplings. |

| Novel Reagents | Ynamides, Allenones | These newer classes of reagents have been developed specifically to address the issue of racemization, enabling peptide synthesis with excellent retention of chiral integrity, even in the challenging N→C elongation direction. rsc.orgchemrxiv.org |

This table compares different classes of coupling reagents and their effectiveness in mitigating racemization during peptide bond formation. rsc.orgchemrxiv.org

Control of Reaction Conditions: Careful management of reaction parameters is essential:

Base Selection: The use of sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred during the coupling step to minimize the risk of direct Hα abstraction. mdpi.comacs.org

Temperature: Performing coupling reactions at reduced temperatures (e.g., 0 °C) can significantly slow the rate of racemization. mdpi.com

Solvent: The choice of solvent can impact the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common in SPPS. mdpi.comacs.org

Research Findings on Stereochemical Integrity: Specific studies have demonstrated the successful synthesis of complex lysine derivatives with high stereochemical purity. For instance, a 2021 study by Schmutzler et al. focused on synthesizing a glycated Nα-Fmoc-lysine building block. Their methodology, which involved site-specific incorporation during solid-phase peptide synthesis, showed "neither notable epimerization nor undesired side reactions during peptide elongation," allowing for the successful creation of an epimerically pure glucosyllysine-containing peptide. nih.govresearchgate.net This highlights that with modern techniques, even complex and sensitive lysine derivatives can be synthesized without significant loss of chiral integrity. Another study found that removing trifluoroacetyl protecting groups from poly-L-lysine using 1M piperidine did not induce racemization, suggesting the chiral center of lysine is relatively stable under certain basic deprotection conditions. researchgate.net

| Study Focus | Key Finding Regarding Racemization | Reference |

| Synthesis of a glycated Fmoc-Lysine building block for SPPS | The unprotected sugar moiety did not lead to notable epimerization during peptide elongation, yielding an epimerically pure product. | nih.govresearchgate.net |

| Removal of trifluoroacetyl groups from poly-L-lysine | No racemization was observed when using 1M piperidine for deprotection. | researchgate.net |

| Development of ynamide coupling reagents | Successfully addressed severe epimerization issues, even enabling N→C peptide chain elongation with excellent chiral integrity. | chemrxiv.org |

| Use of allenone as a coupling reagent | This approach eliminated racemization and was effective for simple amides, dipeptides, and solid-phase peptide synthesis. | rsc.org |

This table presents selected research findings that demonstrate successful strategies for controlling stereochemistry in lysine and peptide synthesis.

Integration of this compound in Advanced Peptide Synthesis Strategies

The synthesis of peptides with tailored properties and complex architectures is a cornerstone of modern chemical biology and drug discovery. Among the diverse array of amino acid building blocks, lysine and its derivatives play a pivotal role due to the unique reactivity of the ε-amino group on its side chain. The compound N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine amide hydrochloride, or this compound, represents a specialized and valuable reagent in this field. Its structure, featuring a C-terminal amide and a protected side-chain amine, allows for its strategic incorporation into a variety of sophisticated peptide structures, from simple linear chains to complex branched, cyclic, and peptidomimetic scaffolds.

Role of H L Lys Fmoc Nh2*hcl in Chemical Biology and Molecular Engineering Research

Probing and Modulating Protein-Protein Interactions

The intricate networks of protein-protein interactions (PPIs) govern a vast number of cellular processes, making them a key area of investigation in chemical biology. H-L-Lys(Fmoc)-NH2*HCl and its derivatives are instrumental in the development of chemical tools to study and manipulate these interactions.

One powerful technique to elucidate PPIs is photo-cross-linking, which utilizes photo-reactive amino acid analogs to covalently link interacting proteins upon UV irradiation. The free α-amino group of this compound allows for its incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS). The Fmoc-protected ε-amino group can then be deprotected and coupled with a photo-reactive moiety, such as a diazirine group. These photo-reactive peptide probes can then be used to identify and map the binding interfaces of protein complexes. For instance, bifunctional amino acids containing both a diazirine for photo-cross-linking and a terminal alkyne for bioorthogonal tagging have been developed to capture and identify weak and transient PPIs. nih.gov

Furthermore, synthetic peptides containing modified lysine (B10760008) residues can act as modulators of PPIs. By introducing specific modifications at the lysine side chain, researchers can design peptides that either mimic or disrupt natural binding epitopes. This approach has been used to create inhibitors of various protein interactions, offering potential therapeutic avenues. For example, covalent inhibitors targeting lysine residues within protein-protein interfaces have been developed to achieve potent and durable antagonism. nih.gov

Key Research Findings in Probing Protein-Protein Interactions:

| Application | Key Feature of Lysine Derivative | Research Outcome |

| Photo-cross-linking Probes | Diazirine moiety on the lysine side chain | Covalent capture and identification of interacting protein partners. nih.gov |

| PPI Inhibitors | Modified lysine side chains to mimic or block binding sites | Disruption of specific protein-protein interactions for therapeutic purposes. nih.gov |

| Bifunctional Probes | Photo-reactive and bioorthogonal groups on the lysine side chain | Efficient and selective capture of weak and transient PPIs. nih.gov |

Design of Targeted Molecular Systems for Research Applications

The ε-amino group of lysine is a common site for the attachment of various functional molecules, including targeting ligands, imaging agents, and therapeutic payloads. This compound provides a convenient handle for the precise, site-specific introduction of these functionalities into a peptide backbone.

In the realm of targeted drug delivery, this compound can be used as a linker to conjugate a cytotoxic drug to a peptide that selectively binds to cancer cells. The Fmoc group is removed from the lysine side chain during synthesis, and the drug molecule is then attached. This strategy enhances the therapeutic index of the drug by concentrating it at the tumor site while minimizing off-target toxicity. For instance, peptide-drug conjugates and antibody-drug conjugates (ADCs) often utilize lysine residues for linker attachment. medchemexpress.combroadpharm.commedchemexpress.com The chemistry of the linker itself is crucial and can be designed to be cleavable under specific conditions, such as the acidic tumor microenvironment. nih.gov

Similarly, this compound is valuable in the creation of targeted imaging probes. A fluorescent dye or a chelating agent for a radionuclide can be attached to the lysine side chain of a targeting peptide. These probes are used in preclinical and clinical settings for disease diagnosis and monitoring treatment response.

Engineering of Novel Bioactive Peptides with Enhanced Specificity

The biological activity and specificity of a peptide are highly dependent on its amino acid sequence and conformation. Modification of lysine residues can significantly impact these properties. This compound allows for the systematic modification of lysine side chains to optimize the performance of bioactive peptides.

By introducing non-natural amino acids or other chemical moieties at the lysine position, researchers can enhance the peptide's resistance to proteolytic degradation, improve its binding affinity to a target receptor, or alter its pharmacokinetic profile. For example, post-translational modifications at the N-terminal region of chemokines, which can involve lysine residues, have been shown to significantly affect their biological activity. nih.gov Synthetic peptides with precisely placed modifications can be created using building blocks like this compound to study and harness these effects.

The ability to create libraries of peptides with diverse modifications at specific lysine positions is a powerful tool for screening and identifying candidates with improved therapeutic properties. This approach has been instrumental in the development of novel peptide-based drugs with enhanced efficacy and specificity.

Development of Chemical Sensors and Diagnostic Probes

The development of sensitive and selective chemical sensors and diagnostic probes is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. Peptides incorporating modified lysine residues are increasingly being used in the design of such tools.

This compound serves as a versatile scaffold for the synthesis of fluorescent peptide probes. A fluorophore can be attached to the ε-amino group of the lysine residue after the removal of the Fmoc group. issuu.com The fluorescence properties of the resulting probe can be designed to change upon binding to a specific analyte, such as a metal ion, a small molecule, or a protein. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the target molecule. nih.gov For instance, novel fluorescent probes based on binaphthyl amine have been synthesized for the chiral recognition of lysine. researchgate.net

Furthermore, lysine-containing peptides can be immobilized on surfaces to create biosensors. The specific interaction of the peptide with its target can be detected using various techniques, such as surface plasmon resonance or quartz crystal microbalance. The ability to precisely control the orientation and density of the immobilized peptides, facilitated by the use of building blocks like this compound, is critical for the performance of these sensors.

Examples of Lysine-Based Probes:

| Probe Type | Modification on Lysine | Detection Principle |

| Fluorescent Probes | Attachment of a fluorophore | Change in fluorescence intensity or wavelength upon analyte binding. nih.gov |

| Chiral Recognition Probes | Binaphthyl amine derivatives | Enantioselective fluorescence enhancement. researchgate.net |

| Metal Ion Sensors | Metal-chelating moieties | Modulation of fluorescence upon metal binding. |

Research into Peptide Self-Assembly and Nanomaterial Fabrication

Peptide self-assembly is a process in which peptide molecules spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. These materials have shown great promise in various biomedical applications, including tissue engineering, drug delivery, and regenerative medicine. The fluorenylmethoxycarbonyl (Fmoc) group itself plays a significant role in driving the self-assembly of amino acids and short peptides through π-stacking interactions. nih.govacs.orgresearchgate.net

Peptides containing this compound can be designed to self-assemble into functional nanomaterials. The Fmoc group on the lysine side chain can contribute to the self-assembly process, while the peptide sequence can be tailored to introduce specific functionalities. For example, the incorporation of bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, can promote cell adhesion to the self-assembled scaffold. researchgate.net

The properties of the resulting nanomaterials, such as their morphology, mechanical strength, and bioactivity, can be finely tuned by modifying the peptide sequence and the conditions for self-assembly. The co-assembly of different Fmoc-amino acids or peptides can lead to the formation of hydrogels with improved characteristics. nih.gov This bottom-up approach to nanomaterial fabrication offers a high degree of control and versatility.

Characteristics of Self-Assembled Fmoc-Lysine Containing Peptides:

| Nanostructure | Driving Forces for Assembly | Potential Applications |

| Nanofibers | π-stacking of Fmoc groups, hydrogen bonding | Tissue engineering, drug delivery. nih.gov |

| Hydrogels | Entanglement of nanofibers | 3D cell culture, controlled release of therapeutics. researchgate.net |

| Nanotapes | β-sheet formation, aromatic interactions | Biomaterials, nanoelectronics. nih.gov |

Studies on Lysine Methylation and other Post-Translational Modifications using Synthetic Analogs

Post-translational modifications (PTMs) of lysine residues, such as methylation, acetylation, and ubiquitination, play a critical role in regulating protein function and cellular signaling. nih.gov The study of these modifications has been greatly advanced by the use of synthetic peptide analogs that mimic the modified states.

This compound is a key starting material for the synthesis of these analogs. By modifying the ε-amino group of lysine before or after its incorporation into a peptide, researchers can create peptides that are homogenously and site-specifically modified. For example, to study lysine methylation, synthetic peptides containing mono-, di-, or trimethylated lysine analogs can be synthesized. These peptides are invaluable tools for investigating the substrate specificity of enzymes that "write" (e.g., methyltransferases) and "erase" (e.g., demethylases) these marks. nih.gov

Furthermore, these synthetic analogs are used to study the "reader" proteins that specifically recognize and bind to modified lysine residues, thereby transducing the signal downstream. Chemical approaches to install analogs of methyl-lysine into recombinant proteins have been developed to investigate the biochemical mechanisms by which lysine methylation influences chromatin structure and function. nih.gov The use of synthetic analogs derived from building blocks like this compound provides a level of precision that is often difficult to achieve using biological expression systems.

Future Research Directions and Innovations Pertaining to H L Lys Fmoc Nh2*hcl

Exploration of Novel Protecting Groups and Orthogonal Chemistries for Lysine (B10760008) Amides

The Fmoc group is renowned for its utility in SPPS due to its base-lability, which allows for selective removal without affecting acid-labile side-chain protecting groups. nbinno.com However, challenges remain, particularly in the synthesis of complex or sensitive peptides where traditional Fmoc deprotection conditions can lead to side reactions. acs.orgresearchgate.net Future research is intensely focused on developing new protecting groups and orthogonal strategies to offer greater flexibility and efficiency.

A significant area of exploration is the development of protecting groups that are removable under even milder or more specific conditions. For instance, researchers are investigating alternatives to the commonly used Dde and ivDde groups for orthogonal protection of the lysine side-chain amine. iris-biotech.de While effective, these groups can sometimes be difficult to remove completely or may migrate to other free amines during synthesis. iris-biotech.de Newer derivatives based on dimethylbarbituric acid (Dmb), such as MeDmb, EtDmb, and ivDmb, are being evaluated for their stability and cleavage efficiency, showing promise in overcoming the limitations of their predecessors. iris-biotech.de

Another innovative approach involves expanding the orthogonality of the Fmoc group itself. Recent studies have demonstrated a novel deprotection method for Fmoc-protected peptides using hydrogenolysis under mildly acidic conditions. acs.orgresearchgate.net This technique is particularly valuable for synthesizing peptides with highly reactive electrophilic groups that would be incompatible with the basic conditions of traditional Fmoc removal. acs.org This tunable orthogonality adds a new layer of flexibility to synthetic design, allowing for the presence of both Fmoc and N-Boc groups in the same molecule, which can be selectively removed. acs.org

The table below compares existing and emerging protecting groups for the lysine side chain, highlighting their removal conditions and key characteristics.

| Protecting Group | Abbreviation | Typical Removal Conditions | Key Features & Future Directions |

| Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF | Standard for Nα-protection; research into alternative, milder base removal and orthogonal hydrogenolysis deprotection. acs.orgnih.gov |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Orthogonal to Fmoc; used for side-chain protection. nbinno.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Orthogonal to Fmoc/Boc; susceptible to migration ("scrambling"). iris-biotech.delifetein.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-4% Hydrazine in DMF | More stable than Dde, less prone to migration, but can be difficult to remove completely. iris-biotech.de |

| N-Methyl Dimethylbarbituric Acid Derivatives | MeDmb, ivDmb | Hydrazine-based | Emerging alternatives to Dde/ivDde, offering potentially cleaner cleavage and higher yields. iris-biotech.de |

Advancements in Automated and High-Throughput Synthesis Methodologies

The demand for synthetic peptides in drug discovery, biomaterials, and diagnostics has spurred significant advancements in synthesis automation. gyrosproteintechnologies.comxtalks.com While automated synthesizers have been instrumental for decades, the next wave of innovation focuses on increasing throughput, reducing resource consumption, and improving the quality of complex peptides. nih.govresearchgate.net

High-throughput platforms are now capable of producing thousands of unique peptides per month. genscript.com These systems leverage full automation to control reaction conditions and material addition with high precision, minimizing human error and production costs. genscript.com For example, the PepHTS™ Library Platform can synthesize 600 different 15-amino-acid peptides in 24 hours. genscript.com Such capabilities are crucial for applications like epitope mapping, drug screening, and neoantigen discovery.

Furthermore, microwave-assisted SPPS continues to be refined. Microwave energy has been shown to enhance coupling efficiency, reduce side reactions, and disrupt peptide chain aggregation, which is particularly beneficial for synthesizing long or "difficult" sequences. researchgate.net Future research aims to integrate these technologies with continuous flow systems, which promise to further reduce the use of excess reagents and solvents, aligning with green chemistry principles. advancedchemtech.com A recent development in manual synthesis also offers an intermediate throughput solution, allowing for the rapid parallel synthesis of up to eight peptides with cycle times of 15-20 minutes per amino acid, significantly faster than traditional manual methods. nih.gov

Development of Advanced Spectroscopic and Analytical Techniques for Research Characterization of Lysine Derivatives

The purity and structural integrity of H-L-Lys(Fmoc)-NH2*HCl and the peptides it helps create are paramount. Consequently, the development of more sophisticated analytical techniques is a key research direction. While High-Performance Liquid Chromatography (HPLC) and standard Mass Spectrometry (MS) are mainstays, they are being augmented by more powerful methods.

Ion Mobility-Mass Spectrometry (IM-MS) is emerging as a powerful tool for separating and characterizing complex peptide mixtures and their isomers. It adds another dimension of separation based on the size, shape, and charge of an ion, providing deeper structural insights than MS alone.

For real-time monitoring of the synthesis process, in-line analytical techniques are gaining traction. For example, ultraviolet-visible (UV-Vis) spectroscopy is used to monitor Fmoc deprotection steps in automated synthesizers. nih.gov The data from these measurements can be used to analyze the efficiency of each coupling cycle. nih.gov Future advancements will likely involve integrating more sophisticated spectroscopic methods, such as Raman or near-infrared (NIR) spectroscopy, directly into synthesis platforms for real-time quality control.

The table below summarizes key analytical techniques and their evolving applications.

| Technique | Application in Peptide Chemistry | Future Advancements |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification of peptides and protected amino acids. | Development of new column chemistries for higher resolution; integration with automated purification systems. xtalks.com |

| Mass Spectrometry (MS) | Molecular weight verification and sequence confirmation. | Higher resolution instruments (e.g., Orbitrap); coupling with ion mobility for isomeric separation. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure determination of peptides in solution. | Higher field magnets for increased sensitivity; techniques for studying larger peptides and protein-peptide interactions. acs.org |

| In-line UV-Vis Spectroscopy | Real-time monitoring of Fmoc deprotection during automated synthesis. | Integration with machine learning algorithms for real-time process optimization and error detection. nih.gov |

Application of Computational Chemistry and Machine Learning in Design and Optimization of Synthesis

Computational tools are revolutionizing how peptide synthesis is approached. Machine learning (ML) and artificial intelligence (AI) are being deployed to predict and optimize reaction outcomes, design novel peptide sequences, and troubleshoot synthetic challenges. syncedreview.comrdworldonline.com

One significant application is the prediction of synthesis efficiency. Deep learning models can be trained on vast datasets from automated synthesizers, using information like UV-Vis deprotection traces to predict the success of individual coupling and deprotection steps with high accuracy. nih.govacs.org These models can identify sequence-dependent problems, such as aggregation, before the synthesis begins, allowing chemists to adjust protocols proactively. nih.gov For instance, an ML model can suggest specific amino acid substitutions to improve synthesis quality while aiming to preserve biological function. nih.gov

Computational protocols are also used to design peptides with specific therapeutic properties, such as high binding affinity and stability. epochjournals.comunits.it By combining molecular dynamics simulations with Monte Carlo-based algorithms, researchers can efficiently search through vast sequence possibilities to identify candidates with optimal interactions with a target molecule. units.itacs.org This significantly reduces the time and cost associated with traditional experimental screening. epochjournals.com

Emerging Applications in Synthetic Biology and Biotechnology Research

The unique properties of this compound make it an invaluable tool in synthetic biology and biotechnology. The protected side-chain amine provides a versatile handle for site-specific modification of peptides. After the main peptide chain is synthesized, the Fmoc group on the lysine side chain can be selectively removed to attach a wide array of functional molecules.

This strategy is central to the creation of:

Fluorescently Labeled Peptides: For use in protease activity assays and cellular imaging. By incorporating a lysine derivative with an orthogonal protecting group, a fluorophore can be attached at a precise location. lifetein.comnih.gov

Peptide-Drug Conjugates: Where a therapeutic agent is linked to a peptide that targets a specific cell type, enhancing drug delivery and reducing side effects.

Biomaterials: Creating functionalized peptide-based hydrogels and scaffolds for tissue engineering and regenerative medicine.

Vaccine Development: Synthesizing complex peptide antigens that mimic parts of viruses or bacteria to elicit a targeted immune response. researchgate.net

The ability to incorporate unnatural or modified amino acids, including derivatives of lysine, is expanding the chemical space available for creating novel biomolecules with enhanced properties, such as increased stability against enzymatic degradation. nih.govpeptide2.com

Green Chemistry Approaches in the Synthesis and Derivatization of Lysine Amides

Solid-Phase Peptide Synthesis has historically relied on large volumes of hazardous organic solvents, most notably N,N-dimethylformamide (DMF). rsc.orgrsc.org Growing environmental concerns and stricter regulations are driving a major shift towards greener and more sustainable synthetic practices. xtalks.com

A primary focus of "Green SPPS" (GSPPS) is the replacement of hazardous solvents. rsc.orgtandfonline.com Researchers have systematically evaluated numerous alternatives, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) showing promise. acs.orgbiotage.com These solvents must meet several criteria, including the ability to swell the solid support resin, dissolve reagents, and facilitate efficient coupling and deprotection reactions. rsc.orgresearchgate.net Some studies have successfully demonstrated protocols that completely eliminate DMF and dichloromethane (B109758) (DCM). acs.org Water itself is being explored as the ultimate green solvent for certain SPPS steps. rsc.org

Beyond solvents, other green chemistry principles are being applied:

Atom Economy: Developing more efficient coupling reagents that generate less waste.

Alternative Deprotection: Using reagents like 4-methylpiperidine (B120128) (4-MP) instead of piperidine, which can reduce waste and improve product purity. advancedchemtech.com

Convergent Synthesis: Synthesizing shorter peptide fragments that are then combined, reducing the total number of steps and waste generated compared to a linear synthesis. advancedchemtech.com

N- to C-Peptide Synthesis: Exploring synthesis in the opposite direction (N- to C-), which has the potential to minimize the use of protecting groups and improve atom economy. nih.govresearchgate.netchemrxiv.org

The table below highlights some green solvent alternatives to DMF.

| Solvent | Key Properties | Status in GSPPS |

| N,N-Dimethylformamide (DMF) | Excellent resin swelling and reagent solubility. | Traditional solvent; classified as a substance of very high concern (SVHC). rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, less toxic than DMF, good solubility for Fmoc-amino acids. | A leading green alternative, effective for coupling and washing steps. acs.orgbiotage.com |

| Ethyl Acetate (EtOAc) | Green, low cost. | Used in combination with other solvents like 2-MeTHF for washing steps. acs.org |

| Anisole/N-octylpyrrolidone (NOP) Mixture | Capable of solubilizing all Fmoc-amino acids and swelling common resins. | A novel green solvent mixture showing promising results. tandfonline.com |

| Water | The "greenest" solvent. | Under investigation for aqueous SPPS (ASPPS), currently suitable for shorter peptides. rsc.org |

Q & A

Q. What are the recommended synthetic strategies for incorporating H-L-Lys(Fmoc)-NH₂·HCl into peptide sequences?

H-L-Lys(Fmoc)-NH₂·HCl is typically used in Fmoc-based solid-phase peptide synthesis (SPPS) . The Fmoc group protects the ε-amino side chain of lysine during coupling, allowing selective deprotection under basic conditions (e.g., 20% piperidine in DMF). This orthogonal protection strategy ensures precise control over peptide assembly. For example, in SPPS, the Fmoc group is retained during iterative coupling/deprotection cycles, while the N-terminal amine is activated for chain elongation .

Q. How should researchers verify the purity and structural integrity of H-L-Lys(Fmoc)-NH₂·HCl after synthesis?

Critical quality control steps include:

- Reverse-phase HPLC : Retention time (Rt) analysis under standardized conditions (e.g., C18 column, acetonitrile/water gradient) to assess purity .

- Mass spectrometry (MS) : Confirm molecular weight using ESI-MS in positive ion mode ([M+H]⁺). For example, a calculated mass of 368.4 Da (C₂₁H₂₄N₂O₄ + HCl) should match observed values .

- Amino acid analysis : Post-hydrolysis (6M HCl, 110°C, 24h) to quantify lysine content via ninhydrin or UV detection .

Q. What solvent systems are optimal for dissolving H-L-Lys(Fmoc)-NH₂·HCl in peptide synthesis?

The compound is moderately soluble in DMF or DMSO (10–20 mM at 25°C). For coupling reactions, dissolve in DMF with activators like HBTU/HOBt and DIEA. Note that prolonged storage in DMSO may lead to oxidation; use freshly prepared solutions for critical steps .

Advanced Research Questions

Q. How can researchers address incomplete coupling or side reactions during Fmoc-SPPS with H-L-Lys(Fmoc)-NH₂·HCl?

- Optimize activation : Use HBTU/HOBt or PyBOP with DIEA (4–6 equivalents) to enhance coupling efficiency for sterically hindered residues .

- Double coupling : Repeat the coupling step with fresh reagents if residual free amine is detected via Kaiser test.

- Side-chain interference : The Fmoc group may sterically hinder coupling; consider extending reaction times (1–2 hours) or using microwave-assisted synthesis .

Q. What methodologies enable orthogonal protection of lysine residues using H-L-Lys(Fmoc)-NH₂·HCl in complex peptide architectures?

Combine H-L-Lys(Fmoc)-NH₂·HCl with acid-labile protecting groups (e.g., Boc or Trt) on other residues. For example:

Q. How does the stability of H-L-Lys(Fmoc)-NH₂·HCl under acidic or basic conditions impact experimental design?

Q. What analytical techniques resolve contradictions in peptide mass or purity data when using H-L-Lys(Fmoc)-NH₂·HCl?

- High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., deamidation products) with <5 ppm mass accuracy.

- 2D-LC-MS : Couple ion-exchange chromatography with reverse-phase MS to separate charge variants or truncated peptides .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of Fmoc attachment and rule out side reactions .

Methodological Best Practices

Q. How should researchers handle and store H-L-Lys(Fmoc)-NH₂·HCl to ensure stability?

Q. What steps mitigate racemization during Fmoc deprotection of H-L-Lys(Fmoc)-NH₂·HCl?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.